4-methylbenzene-1,3-diol

説明

Nomenclature and Chemical Structure within a Research Context

In the realm of scientific research, precise nomenclature and a thorough understanding of chemical structure are paramount for clarity and reproducibility.

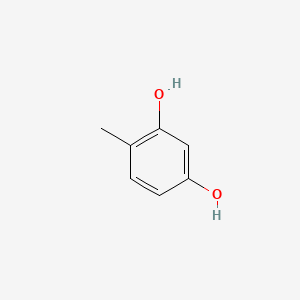

IUPAC Name: 4-Methylbenzene-1,3-diol

The systematic name for this compound, as designated by the International Union of Pure and Applied Chemistry (IUPAC), is this compound. matrix-fine-chemicals.com This name accurately describes its molecular structure, indicating a benzene (B151609) ring substituted with a methyl group at position 4 and two hydroxyl groups at positions 1 and 3.

Common Synonyms: 4-Methylresorcinol, Methyl Resorcinol (B1680541), 2,4-Dihydroxytoluene

In addition to its formal IUPAC name, this compound is widely known by several common synonyms. These include 4-Methylresorcinol, methyl resorcinol, and 2,4-Dihydroxytoluene. sigmaaldrich.comchemicalbook.comcymitquimica.com The use of these synonyms is prevalent in both academic literature and industrial applications. solubilityofthings.com

Table 1: Synonyms for this compound

| Nomenclature Type | Name |

| IUPAC Name | This compound matrix-fine-chemicals.com |

| Common Synonym | 4-Methylresorcinol sigmaaldrich.comcymitquimica.com |

| Common Synonym | Methyl Resorcinol solubilityofthings.com |

| Common Synonym | 2,4-Dihydroxytoluene sigmaaldrich.comstenutz.eu |

| Other Synonym | 1,3-Dihydroxy-4-methylbenzene sigmaaldrich.compharmaffiliates.com |

| Other Synonym | 2,4-Toluenediol sigmaaldrich.comstenutz.eu |

Structural Isomerism and Unique Reactivity Patterns

This compound is one of several structural isomers of methylbenzenediol, which also include 3-methylcatechol (B131232) and orcinol (B57675). wikipedia.orgwikipedia.org The specific arrangement of the hydroxyl and methyl groups on the benzene ring in this compound dictates its distinct chemical properties and reactivity. smolecule.com This unique structure influences its participation in various chemical reactions. Typical reactions for phenolic compounds like this compound include oxidation of the hydroxyl groups to form quinones, esterification with acids, and electrophilic substitution reactions on the aromatic ring. smolecule.com The positions of the functional groups are crucial in determining the outcome of these reactions. docbrown.infolibretexts.org

Historical Perspectives in Chemical and Industrial Fields

The study and application of phenolic compounds like this compound have a history that is intertwined with the advancements in organic chemistry since the 19th century. solubilityofthings.com While specific historical details on the initial synthesis of this compound are not extensively documented in readily available sources, its parent compound, resorcinol, has been a subject of study for a considerable time. Resorcinol and its derivatives have found applications in various industries. nih.gov For instance, resorcinol-formaldehyde resins have been investigated for their ion-exchange properties. osti.gov The derivatization of these resins, including the use of 4-methylresorcinol, has been explored to enhance their chemical stability. scispace.comiaea.org

Significance and Research Prominence of this compound

The importance of this compound in contemporary research stems primarily from its utility as a versatile intermediate in the synthesis of more complex molecules.

Role as a Key Intermediate in Organic Synthesis

This compound serves as a fundamental building block in the synthesis of a variety of organic compounds. solubilityofthings.comguidechem.com Its chemical structure allows for the introduction of further functional groups, making it a valuable precursor in multi-step synthetic pathways.

Detailed Research Findings:

Synthesis of Anti-HIV Agents: Research has demonstrated that this compound is a useful starting material for the synthesis of (3'R,4'R)-(+)-cis-khellactone derivatives, which have shown potential as potent anti-HIV agents. smolecule.comchemicalbook.com

Synthesis of Coumarins: The compound is utilized in the Pechmann condensation reaction to produce 4-methyl coumarins. rasayanjournal.co.in Coumarins are a class of compounds with a wide range of biological activities and are of interest in medicinal chemistry. ijcce.ac.ir

Synthesis of Resins: 4-Methylresorcinol is used in the preparation of modified resorcinol-formaldehyde resins. osti.govscispace.comiaea.org These resins have applications in areas such as ion-exchange. osti.gov Studies have investigated how the incorporation of the methyl group affects the properties and stability of these polymers. scispace.comiaea.org

Synthesis of Azo Dyes: Azo dyes, characterized by the -N=N- functional group, constitute a significant class of synthetic colorants. unb.canih.govcuhk.edu.hk The synthesis of these dyes often involves the coupling of a diazonium salt with an electron-rich aromatic compound. nih.gov Phenolic compounds like 5-methylresorcinol (an isomer of 4-methylresorcinol) have been used in the synthesis of azo compounds. beilstein-journals.org

Table 2: Applications of this compound in Organic Synthesis

| Application Area | Specific Use | Reference |

| Pharmaceuticals | Synthesis of anti-HIV agents (khellactone derivatives) | smolecule.comchemicalbook.com |

| Fine Chemicals | Synthesis of 4-methyl coumarins via Pechmann condensation | rasayanjournal.co.in |

| Polymer Chemistry | Preparation of modified resorcinol-formaldehyde resins | osti.govscispace.comiaea.org |

| Dye Industry | Potential precursor in the synthesis of azo dyes | beilstein-journals.org |

Contributions to Fine Chemical Engineering

In the realm of fine chemical engineering, this compound serves as a crucial intermediate and building block for the synthesis of a variety of specialized chemicals. biosynth.com Its reactivity, stemming from the hydroxyl and methyl groups on the aromatic ring, allows for a range of chemical transformations.

One of the notable applications of orcinol in fine chemical engineering is its use in the production of dyes. wikipedia.org Through oxidation in an ammoniacal solution, it is converted into orcein, a compound that has been historically used as a dye. wikipedia.org It is also utilized as a reagent in specific chemical tests, such as Bial's Test for pentoses. wikipedia.org

The synthesis of various derivatives from this compound is a key area of research. For instance, it undergoes O-methylation with dimethylsulfate to produce 2,4-dimethoxytoluene. wikipedia.orgchemicalbook.com Furthermore, it can be used to synthesize orcinol-containing azacryptands, which have potential applications in optical amplifiers and light-emitting devices. sigmaaldrich.com

Key Synthetic Reactions and Applications in Fine Chemical Engineering:

| Reaction Type | Reagents | Product | Application |

| Oxidation | Ammoniacal Solution | Orcein | Dye Production wikipedia.org |

| O-methylation | Dimethylsulfate | 2,4-Dimethoxytoluene | Chemical Intermediate wikipedia.orgchemicalbook.com |

| Condensation | Acetone dicarboxylic ester, Sodium | Orcinol | Chemical Synthesis wikipedia.org |

| Azacryptand Synthesis | Varies | Orcinol-containing azacryptands | Optical Amplifiers, Light-emitting devices sigmaaldrich.com |

Relevance in Pharmaceutical Synthesis

The structural motif of this compound is found in a number of biologically active molecules, making it a significant starting material and scaffold in pharmaceutical synthesis. ontosight.ai Its derivatives have been investigated for a range of therapeutic applications, including anti-inflammatory, anti-allergic, and anti-HIV activities. smolecule.comgoogle.com

A notable application is in the synthesis of potent anti-HIV agents. chemicalbook.com Specifically, it serves as a starting material for the creation of (3'R,4'R)-(+)-cis-khellactone derivatives, which have demonstrated significant anti-HIV activity. smolecule.comchemicalbook.com

Furthermore, novel orcinol derivatives have been identified and synthesized that exhibit nitric oxide (NO) production inhibitory action, suggesting their potential as anti-inflammatory and anti-allergic agents. google.com For example, a novel orcinol derivative was discovered from the lichen Lethariella cladonioides (red snow tea), which is used in traditional Tibetan medicine. google.com Research has also explored the antioxidant properties of orcinol derivatives. A synthesized derivative, 3-formyl-2,4-dihydroxy-5,6-dimethyl sodium benzoate (B1203000) (A4), has shown antioxidant and antiapoptotic effects, protecting pancreatic beta cells from damage in preclinical models. oup.comnih.gov This highlights the potential for developing new therapeutic agents for conditions like diabetes. oup.com

Derivatives of this compound have also been investigated for their potential in treating or preventing depression, anxiety, and related conditions. google.com Studies have looked into the pharmacological effects of orcinol and its glycoside derivatives, preparing them in various pharmaceutical formulations like tablets, capsules, and oral liquids for further investigation. google.com

Emerging Applications in Materials Science

In recent years, this compound has gained attention in the field of materials science, particularly in the development of novel polymers and composite materials. researchgate.netrasayely-journals.com Its di-functional nature, with two hydroxyl groups, makes it a suitable monomer for polymerization reactions.

One emerging application is in the synthesis of biodegradable polyesters. researchgate.net Researchers have used orcinol as a raw material to prepare a diester monomer, which is then polymerized with various diols to create aliphatic-aromatic polyesters. researchgate.net These polyesters have demonstrated high thermal stability and tensile strength, with some showing modest soil degradability. researchgate.net

Another area of interest is the creation of organic solvent nanofiltration (OSN) membranes. An OSN membrane was constructed using orcinol and trimesoyl chloride through interfacial polymerization. rasayely-journals.com This membrane showed high rejection rates for certain molecules in dimethyl sulfoxide, a common solvent in the pharmaceutical industry, indicating its potential for use in solvent recovery and purification processes. rasayely-journals.com

Furthermore, orcinol has been used in the preparation of low-density carbon aerogels when reacted with formaldehyde (B43269). sigmaaldrich.com The unique structure of orcinol also allows for its incorporation into more complex material architectures. For instance, molecularly imprinted polymers (MIPs) using orcinol as a template have been developed for use in chemical sensors. mdpi.comnih.gov These MIP-based sensors have shown enhanced sensitivity and selectivity for detecting orcinol. mdpi.comnih.gov

Emerging Material Applications of this compound:

| Material Type | Synthesis Method | Key Properties/Applications |

| Biodegradable Polyesters | Melt polymerization of orcinol-derived diester monomer with diols. researchgate.net | High thermal stability, high tensile strength, potential for biodegradability. researchgate.net |

| Organic Solvent Nanofiltration Membranes | Interfacial polymerization of orcinol and trimesoyl chloride. rasayely-journals.com | High rejection of solutes in organic solvents, suitable for solvent recovery. rasayely-journals.com |

| Carbon Aerogels | Reaction with formaldehyde. sigmaaldrich.com | Low-density porous materials. sigmaaldrich.com |

| Molecularly Imprinted Polymers | Polymerization with functional monomers and a cross-linker around an orcinol template. mdpi.comnih.gov | Selective recognition sites for orcinol, used in chemical sensors. mdpi.comnih.gov |

Structure

3D Structure

特性

IUPAC Name |

4-methylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-5-2-3-6(8)4-7(5)9/h2-4,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYDIAAMUCQQDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060092 | |

| Record name | 1,3-Benzenediol, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496-73-1 | |

| Record name | 4-Methylresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediol, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediol, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediol, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Methylbenzene 1,3 Diol

Contemporary Approaches to Chemical Synthesis

Modern synthetic strategies aim to overcome the limitations of traditional multi-step processes, which often involve hazardous materials and generate substantial by-products. The focus has shifted towards direct, one-step catalytic methods that offer higher yields, improved selectivity, and greater sustainability.

The direct hydroxylation of toluene (B28343) presents a potential pathway for producing methylated phenolic compounds. This approach typically involves an aromatic hydrocarbon, an oxidizing agent, and a catalyst. The primary products of toluene hydroxylation are cresols (o-cresol and p-cresol).

Research has been conducted on the liquid-phase catalytic hydroxylation of toluene using 30% hydrogen peroxide as an oxidant, which is considered an environmentally favorable reagent as its only by-product is water. Iron-containing metal-organic frameworks, such as Fe-BTC (BTC = 1,3,5-benzenetricarboxylate), have been shown to be effective catalysts for this reaction under mild conditions. The reaction's efficiency and product distribution are influenced by several factors, including temperature, reaction time, and the molar ratio of the substrate to the oxidizing agent. While this method is effective for producing monohydroxylated products like cresols, achieving selective dihydroxylation to yield 4-methylbenzene-1,3-diol directly from toluene is more challenging and typically not the primary outcome of these reactions. researchgate.net

| Benzene-to-H₂O₂ Mole Ratio | Benzene Conversion (%) | Phenol (B47542) Selectivity (%) |

|---|---|---|

| 1:1 | 4.8 | 95.6 |

| 1:2 | 7.5 | 92.3 |

| 1:3 | 8.2 | 86.7 |

Catechol (1,2-dihydroxybenzene) can serve as a starting material for the synthesis of methylated derivatives. However, the direct C-methylation of catechol to produce this compound is not a conventional high-yield route. The primary challenge lies in controlling the regioselectivity of the methylation on the aromatic ring versus O-methylation at the hydroxyl groups.

Much of the research on catechol methylation focuses on O-methylation to produce guaiacol (B22219) (2-methoxyphenol), a valuable chemical intermediate. mdpi.com This reaction is often carried out using methylating agents like dimethyl carbonate (DMC) over solid acid-base catalysts such as aluminophosphates (APO). mdpi.com Enzymatic methods have also been explored for the regiocomplementary O-methylation of catechols, utilizing S-adenosylmethionine (SAM)-dependent enzymes. nih.gov While these methods are sophisticated, they are optimized for producing methoxy-phenols rather than the C-methylated 1,3-diol target.

The alkylation of resorcinol (B1680541) (1,3-dihydroxybenzene) with methanol (B129727) is a more direct and promising route for the synthesis of this compound. This reaction involves the electrophilic substitution of a hydrogen atom on the resorcinol ring with a methyl group from methanol. Vapour-phase methylation using heterogeneous catalysts is particularly attractive from an industrial perspective due to its economic and environmental advantages. mdpi.com

Metal phosphate (B84403) catalysts have emerged as effective catalysts for this transformation. These materials possess tunable acid-base properties that are crucial for facilitating the reaction. The synthesis of guaiacol via the O-methylation of catechol with methanol has been extensively studied using these catalysts, and the principles can be applied to the C-alkylation of resorcinol. mdpi.com

A range of metal phosphates, including those of lanthanum (La), cerium (Ce), magnesium (Mg), aluminum (Al), and zinc (Zn), have been investigated for the vapor-phase methylation of dihydroxybenzenes with methanol. mdpi.com The catalytic performance is closely linked to the specific acid-base properties of the metal phosphate used. mdpi.com

In a comparative study on the methylation of catechol, cerium phosphate (CP) demonstrated the highest catalytic activity, followed by lanthanum phosphate (LP). mdpi.com Magnesium phosphate (MP) and aluminum phosphate (ALP) showed moderate activity, while zinc phosphate (ZP) was largely inactive. mdpi.com The superior performance of cerium and lanthanum phosphates is attributed to their suitable balance of acid and base sites, which are essential for the catalytic cycle. mdpi.com Strong acid sites are generally undesirable as they can lead to coke deposition and catalyst deactivation. mdpi.com

| Catalyst | Catechol Conversion (%) | Guaiacol Selectivity (%) |

|---|---|---|

| Cerium Phosphate (CP) | ~85 | ~98 |

| Lanthanum Phosphate (LP) | ~70 | ~96 |

| Magnesium Phosphate (MP) | ~40 | ~92 (initially) |

| Aluminum Phosphate (ALP) | ~30 | ~99 |

| Zinc Phosphate (ZP) | <5 | - |

The optimization of reaction parameters is critical for maximizing the yield and selectivity of the desired product. For the vapor-phase alkylation of resorcinol with methanol over metal phosphate catalysts, key variables include temperature, the molar ratio of reactants, and the weight hourly space velocity (WHSV).

Based on studies of analogous reactions, the process is typically conducted in a continuous-flow, fixed-bed microreactor at atmospheric pressure. mdpi.com The catalyst is pre-treated at a high temperature (e.g., 400 °C) in an inert atmosphere before the reactants are introduced. mdpi.com An excess of methanol is generally used to favor the reaction kinetics and suppress side reactions. mdpi.com

| Parameter | Value |

|---|---|

| Reaction Temperature | 270 °C |

| Reactant Molar Ratio (Catechol:Methanol) | 1:6 |

| WHSV of Reactant Mixture | 0.4 h⁻¹ |

| Pressure | Atmospheric |

For any synthetic methodology to be industrially viable, scalability and efficient product purification are paramount. The use of heterogeneous catalysts, such as the metal phosphates in a fixed-bed reactor system, offers significant advantages for large-scale production. mdpi.com This setup allows for continuous operation, straightforward separation of the catalyst from the product stream, and the potential for catalyst regeneration, which can significantly reduce operational costs. mdpi.com The long-term stability of the catalyst is a crucial factor, as deactivation due to coke formation can hinder the process's efficiency. mdpi.com

Purification of the final product, this compound, from the reaction mixture would typically involve standard chemical engineering processes. After the condensation of the effluent products, techniques such as distillation can be employed to separate the product from unreacted starting materials and any by-products. Subsequent purification to achieve high-purity solid material can be accomplished through recrystallization from an appropriate solvent system.

Alkylation of Resorcinol with Methanol Using Metal Phosphate Catalysts

Biocatalytic and Biotransformation Routes

Recent advancements in biotechnology have opened new avenues for the synthesis of phenolic compounds, moving beyond traditional chemical methods. Biocatalytic routes, utilizing whole microorganisms or isolated enzymes, offer environmentally benign and highly specific alternatives.

Microorganism-Mediated Conversion of Phenolic Compounds

The biotransformation of organic compounds by microorganisms is a powerful tool for chemical synthesis. medcraveonline.com Various bacteria, fungi, and their enzymes can modify chemical structures, often with high specificity and yield. medcraveonline.com While direct microbial synthesis of this compound from simple precursors is not extensively documented, the catabolism of related resorcinolic compounds by bacteria provides a foundational understanding for developing such pathways.

For instance, strains of Pseudomonas putida have been shown to metabolize resorcinol and orcinol (B57675) (5-methylbenzene-1,3-diol). asm.org One strain, P. putida ORC, catabolizes resorcinol via hydroxyquinol, while another strain can utilize its orcinol pathway enzymes to act on resorcinol. asm.org Specifically, the enzyme orcinol hydroxylase from P. putida can hydroxylate several resorcinol analogs, including 4-methylresorcinol itself, demonstrating the potential for microbial systems to act on this substrate. nih.gov This suggests that engineered microbial systems, potentially using organisms like E. coli or Pseudomonas putida, could be designed to convert more abundant phenolic compounds or renewable feedstocks into this compound. nih.govresearchgate.net

Enzymatic Processes for Methylated Derivative Formation

Enzymatic reactions offer superior regio- and stereospecificity compared to conventional chemical synthesis, avoiding the need for complex protection/deprotection steps and often proceeding with high yields under mild conditions. acs.org The formation of methylated derivatives of benzene-1,3-diols can be achieved using O-methyltransferase (OMT) enzymes.

Research on catechol O-methyl transferase has shown its ability to methylate a wide variety of catechol derivatives. While distinct, this provides a model for the enzymatic methylation of other dihydroxybenzene compounds like resorcinols. Studies have demonstrated that specific OMTs can act on benzenediol lactone scaffolds, though some enzymes show substrate limitations and may not accept simplified phenolic rings like resorcinol. acs.org However, the broad utility of enzymes like DNA methyltransferases and TET dioxygenases in modifying cytosine bases highlights the potential for discovering or engineering enzymes with the desired specificity for methylating the resorcinol nucleus. nih.govnih.gov The enzymatic hydroxylation of phenols is also a well-established process, indicating that a combination of hydroxylases and methyltransferases could be used in a multi-enzyme cascade to produce specific methylated diols. youtube.com

Synthesis of Related Benzene-1,3-diol Derivatives for Comparative Studies

To understand the structure-activity relationships of this compound, the synthesis of related derivatives is crucial. These comparative studies often involve modifying the alkyl substituent, creating complex ligands, or altering the core structure to enhance stability.

Alkylation of Resorcinol for Other Alkylresorcinol Compounds

Alkylresorcinols are a class of phenolic lipids with a resorcinol head and an alkyl side chain. The synthesis of various alkylresorcinols for comparative studies can be achieved through methods like the Friedel-Crafts alkylation. This reaction involves treating resorcinol (benzene-1,3-diol) with an alkylating agent, such as an alkyl halide or an alcohol, in the presence of a Lewis acid catalyst.

A common approach involves the direct reaction of resorcinol with a fatty acid or alcohol in the presence of a catalyst like zinc chloride. This allows for the introduction of alkyl chains of varying lengths onto the resorcinol ring, producing a homologous series of 4-alkylresorcinol compounds.

Table 1: Examples of Alkylating Agents for Resorcinol Synthesis

| Alkylating Agent | Catalyst | Product Type |

|---|---|---|

| Alkyl Halide | Lewis Acid (e.g., AlCl₃) | Alkylresorcinol |

| Alcohol | Dehydrating Agent (e.g., ZnCl₂) | Alkylresorcinol |

This table illustrates common reactants used in the Friedel-Crafts alkylation to produce a range of alkylresorcinol derivatives for comparative analysis.

Schiff Base Ligands Derived from this compound

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are important ligands in coordination chemistry. Resorcinol-based Schiff bases and their metal complexes have been extensively studied. doaj.org The synthesis typically involves refluxing a resorcinol derivative containing a carbonyl group with a primary amine in a solvent like ethanol. sphinxsai.comijser.innanobioletters.com

For example, Schiff bases can be synthesized from precursors like 2,4-dihydroxybenzaldehyde (B120756) or 4,6-diacetylresorcinol (B1214101) by reacting them with various primary amines. doaj.orgsphinxsai.comconicet.gov.ar The resulting Schiff base ligands, which feature an imine (-C=N-) group, can coordinate with a range of transition metal ions (e.g., Cu(II), Ni(II), Co(II)) to form stable complexes. sphinxsai.comijser.insbmu.ac.ir These complexes are often characterized by techniques such as IR, NMR, and UV-Vis spectroscopy to confirm their structure. ijser.inresearchgate.net

Table 2: Synthesis of Resorcinol-Based Schiff Bases

| Carbonyl Precursor | Amine Reactant | Resulting Ligand Type |

|---|---|---|

| 2,4-Dihydroxybenzaldehyde | α-Naphthylamine | N₂O₂ Type Schiff Base sbmu.ac.ir |

| 4,6-Diacetylresorcinol | 4-Methyl-2-aminophenol | Tetradentate Dioxadiaza Ligand sphinxsai.com |

| 2,4-Dihydroxybenzaldehyde | 3,3'-Diaminobenzidine | Binucleating Ligand ijser.in |

This interactive table showcases various combinations of resorcinol-based carbonyl compounds and primary amines used to synthesize diverse Schiff base ligands.

Derivatization for Enhanced Chemical/Oxidative Stability

Phenolic compounds, including this compound, are susceptible to oxidation, which can lead to discoloration and loss of function. google.com The oxidation of resorcinol is a complex process that can proceed via a radical mechanism, leading to the formation of polymers that may foul surfaces. rsc.orgresearchgate.net To enhance chemical and oxidative stability, the phenolic hydroxyl groups can be derivatized.

Common strategies include:

Etherification: Converting the hydroxyl groups to ether groups (e.g., methoxy) can protect them from oxidation.

Esterification: Acylating the hydroxyl groups to form esters is another effective protective strategy. nih.gov

Coupling Reactions: Creating larger molecules by coupling phenols can sometimes lead to more stable compounds. nih.gov

These derivatization methods prevent the formation of phenoxy radicals, which are key intermediates in the oxidative degradation pathway. google.com Utilizing surface-active biopolymers or modifying the polarity of the molecule can also improve stability, particularly in emulsion systems, by creating physical barriers or localizing the antioxidant where it is most needed. mdpi.com The choice of derivatization strategy depends on the intended application and the desired balance between stability and the compound's inherent chemical properties. researchgate.net

Advanced Analytical Chemistry and Spectroscopic Characterization in Research

Spectroscopic Identification Techniques

Spectroscopy is a cornerstone in the structural elucidation of organic molecules. By interacting with electromagnetic radiation, molecules like 4-methylbenzene-1,3-diol produce unique spectra that serve as molecular fingerprints. Various spectroscopic methods are utilized to probe different aspects of the compound's structure. mdpi.com

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. upi.eduinnovatechlabs.com The infrared spectrum of this compound reveals characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. The most prominent feature is a broad, strong absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl groups. youtube.com The breadth of this peak suggests hydrogen bonding between molecules. Aromatic C-H stretching vibrations appear as sharp, weaker bands just above 3000 cm⁻¹. The presence of the aromatic ring is further confirmed by C=C stretching vibrations, which give rise to absorptions in the 1500-1600 cm⁻¹ region. vscht.cz Additionally, the C-O stretching of the phenol (B47542) groups can be observed in the 1200-1300 cm⁻¹ range.

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| Phenolic O-H | Stretching, H-bonded | 3200 - 3600 (Broad, Strong) |

| Aromatic C-H | Stretching | 3000 - 3100 (Sharp, Weak-Medium) |

| Methyl C-H | Stretching | 2850 - 2960 (Medium) |

| Aromatic C=C | Stretching | 1500 - 1600 (Medium-Strong) |

| C-O | Stretching | 1200 - 1300 (Strong) |

NMR spectroscopy is arguably the most definitive method for determining the detailed structure of an organic compound by mapping the carbon and hydrogen framework. scielo.org.bo

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information about the number of different types of protons and their neighboring environments. The spectrum typically shows a singlet for the methyl (CH₃) protons around 2.2 ppm. chemicalbook.com The aromatic protons appear in the region of 6.2-6.4 ppm. chemicalbook.com The signals for the two hydroxyl (-OH) protons can vary in chemical shift depending on the solvent and concentration, but in a solvent like DMSO-d₆, they appear as a distinct singlet around 9.0 ppm. chemicalbook.com

| Proton Type | Chemical Shift (δ) in D₂O (ppm) | Multiplicity |

| Methyl (CH₃) | ~2.24 | Singlet |

| Aromatic (Ar-H) | ~6.28 - 6.37 | Multiplet |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. irisotope.com For this compound, five distinct signals are expected due to the molecule's symmetry. The carbon atoms directly bonded to the hydroxyl groups are the most deshielded, appearing furthest downfield. The methyl carbon gives a signal at the upfield end of the spectrum.

| Carbon Type | Approximate Chemical Shift (δ) (ppm) |

| C-OH | 157 |

| C-CH₃ | 140 |

| Aromatic CH | 113 |

| Aromatic CH | 102 |

| Methyl (CH₃) | 21 |

UV-Vis spectroscopy measures the electronic transitions within a molecule, particularly in conjugated systems. khanacademy.org The benzene (B151609) ring in this compound acts as a chromophore, absorbing UV radiation. upi.edu The presence of hydroxyl and methyl substituents on the ring influences the exact wavelength of maximum absorbance (λmax). shimadzu.com The spectrum is expected to show strong absorption bands below 300 nm, corresponding to π → π* transitions within the aromatic ring. nist.govdocbrown.info These transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) are characteristic of the conjugated π-electron system. utoronto.ca

| Transition Type | Typical λmax (nm) | Chromophore |

| π → π | ~275-280 | Aromatic Ring |

| π → π | ~220-230 | Aromatic Ring |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. chemguide.co.uk It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation patterns. libretexts.orglibretexts.org The electron ionization (EI) mass spectrum of this compound shows a distinct molecular ion peak (M⁺) at an m/z corresponding to its molecular weight, which is approximately 124 g/mol . nist.govchemicalbook.com The fragmentation pattern often involves the loss of a methyl group (CH₃•), resulting in a significant peak at m/z 109, or the loss of a hydrogen atom to give a peak at m/z 123.

| m/z Value | Proposed Ion/Fragment | Significance |

| 124 | [C₇H₈O₂]⁺ | Molecular Ion (M⁺) |

| 123 | [C₇H₇O₂]⁺ | Loss of H• |

| 109 | [C₆H₅O₂]⁺ | Loss of CH₃• |

| 95 | [C₆H₇O]⁺ | Loss of CO and H |

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are essential for isolating and purifying compounds from reaction mixtures or natural extracts. mdpi.com High-Performance Liquid Chromatography, in particular, is a versatile and powerful tool for this purpose.

Preparative HPLC is a crucial technique for purifying larger quantities of a target compound, moving from analytical-scale identification to obtaining substantial amounts of pure material. warwick.ac.ukshimadzu.com The primary goal is to isolate the compound of interest with high purity and yield. lcms.cz This is achieved by scaling up an optimized analytical method. springernature.com

The process begins with developing a separation method on an analytical scale to achieve good resolution between this compound and any impurities. lcms.cz Parameters such as the stationary phase (often a C18 reversed-phase column), mobile phase composition (typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile), and flow rate are optimized. waters.com

For the scale-up to a preparative scale, a column with a larger internal diameter and often a larger particle size is used to accommodate a significantly larger sample load. pragolab.cz The flow rate and injection volume are increased proportionally to the column's cross-sectional area to maintain the separation quality achieved at the analytical level. lcms.cz As the separated components elute from the column, a fraction collector is used to collect the pure this compound, which is identified by a detector (e.g., UV-Vis). This methodology allows for the isolation of the compound in milligram to gram quantities, essential for further research and application.

Electrochemical Characterization

Electrochemical characterization involves studying the redox properties of a compound, providing insight into its electron transfer mechanisms and potential applications in areas like sensors or energy storage.

Cyclic voltammetry is a primary technique for investigating the electrochemical behavior of chemical compounds. While specific CV studies on this compound are not detailed in the available literature, extensive research on its parent compound, resorcinol (B1680541) (benzene-1,3-diol), provides significant insights into its likely behavior.

| Parameter | Observation for Resorcinol (Analog) | Reference |

|---|---|---|

| Electrochemical Reversibility | Irreversible | rsc.orgrsc.org |

| Mechanism | Initial 1H⁺/1e⁻ transfer to form radicals, followed by polymerization. | rsc.orgrsc.org |

| Electrode Surface Effect | Fouling/passivation by deposited polymer film. | rsc.org |

| Process Control | Diffusion-controlled. | nih.gov |

| pH Dependence | Anodic peak potential (Ep) shifts to more negative values with increasing pH. | nih.gov |

| Slope of Ep vs. pH | -54 mV/pH | rsc.org |

The electrochemical properties of derivatives of this compound can be investigated to understand how structural modifications influence redox behavior. One such study focused on the Schiff base derivative, 4-[(2-Hydroxyphenylimino)methyl]benzene-1,3-diol (HIBD). researchgate.net

The electrochemical behavior of HIBD was studied using cyclic voltammetry on a glassy carbon electrode. researchgate.net The study revealed that the oxidation of HIBD is an irreversible process, characterized by the appearance of three distinct oxidation peaks in the initial voltammetric scan. researchgate.net The disappearance of these peaks after the first cycle indicates that the oxidation product strongly adsorbs to and modifies the electrode surface. researchgate.net

| Derivative Compound | Observed Oxidation Peaks (mV) | Experimental Conditions | Reference |

|---|---|---|---|

| 4-[(2-Hydroxyphenylimino)methyl]benzene-1,3-diol (HIBD) | 932 | Glassy carbon electrode in 0.1 M TBATFB/acetonitrile, Scan Rate: 100 mV/s | researchgate.net |

| 1444 | |||

| 2327 |

Computational and Theoretical Studies of 4 Methylbenzene 1,3 Diol and Its Derivatives

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as 4-methylbenzene-1,3-diol or its derivatives, and a target protein at the atomic level.

Computational studies on derivatives of resorcinol (B1680541) have elucidated their potential interactions with various protein targets. For instance, molecular docking analyses of 4-ethylresorcinol and the isomeric 5-methylresorcinol with human carbonic anhydrase-I (hCA-I) have been performed to understand their binding modes. These studies predict that the compounds bind within the active site of the enzyme. The interactions are primarily dominated by hydrogen bonds and hydrophobic contacts with key amino acid residues.

The stability of these ligand-protein complexes is quantified by the binding energy, with more negative values indicating a stronger and more stable interaction. For example, the estimated free energy of binding for 4-ethylresorcinol and 5-methylresorcinol with hCA-I were predicted to be -4.81 kcal/mol and -4.51 kcal/mol, respectively. Similarly, docking studies of other benzene-1,3-diol derivatives against butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease, have also shown significant binding affinities, suggesting these compounds can effectively fit into the enzyme's active site.

| Compound | Target Protein | Estimated Binding Energy (kcal/mol) |

|---|---|---|

| 4-Ethylresorcinol | Human Carbonic Anhydrase-I (hCA-I) | -4.81 |

| 5-Methylresorcinol | Human Carbonic Anhydrase-I (hCA-I) | -4.51 |

Molecular docking not only predicts binding affinity but also helps in postulating the mechanism of action. For resorcinol derivatives docked with hCA-I, the in-silico results strongly suggest a competitive inhibition mechanism. This is inferred from the positioning of the ligands within the enzyme's active site, where they interact with residues crucial for the catalytic activity, thereby potentially blocking the substrate from binding. These computational predictions align with in-vitro kinetic studies which confirmed that these compounds act as competitive inhibitors. By understanding these binding modes, researchers can rationally design more potent and selective inhibitors.

Nonlinear Optical (NLO) Properties

Theoretical studies using Density Functional Theory (DFT) are widely employed to predict the Nonlinear Optical (NLO) properties of organic molecules. These properties are crucial for applications in optoelectronics, such as optical switching and signal processing. The key parameters calculated are the molecular polarizability (α) and the first hyperpolarizability (β), which quantify the linear and first-order nonlinear response of a molecule to an external electric field, respectively.

| Property | Symbol | Typical Calculated Value (a.u.) for Phenolic Compounds |

|---|---|---|

| Dipole Moment | μ | 1-5 D |

| Average Polarizability | ⟨α⟩ | 50-150 x 10-24 esu |

| First Hyperpolarizability | βtot | 10-100 x 10-31 esu |

Note: The values in this table are illustrative and represent typical ranges for similar phenolic compounds based on DFT studies. Specific values for this compound require direct computational analysis.

Thermochemical Studies

Thermochemical properties, such as the enthalpy of formation and sublimation, are fundamental for understanding the energetic stability and phase behavior of a compound. These can be determined both experimentally and through computational methods.

The standard molar enthalpy of formation (ΔfH°m) in the crystalline phase and the standard molar enthalpy of sublimation (ΔgcrH°m) for this compound have been determined experimentally. Using static-bomb combustion calorimetry, the standard molar enthalpy of formation in the crystalline state at 298.15 K was derived. The standard molar enthalpy of sublimation at the same temperature was obtained by measuring the temperature dependence of vapor pressure using the Knudsen effusion technique. From these experimental values, the standard molar enthalpy of formation in the gaseous phase can be derived, providing crucial data for gas-phase reaction modeling and for assessing the accuracy of theoretical calculations.

| Thermochemical Property | Symbol | Experimental Value (kJ·mol-1) at T = 298.15 K |

|---|---|---|

| Standard Molar Enthalpy of Formation (crystal) | ΔfH°m(cr) | -404.3 ± 2.0 |

| Standard Molar Enthalpy of Sublimation | ΔgcrH°m | 101.9 ± 1.0 |

| Standard Molar Enthalpy of Formation (gas) | ΔfH°m(g) | -302.4 ± 2.2 |

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. The experimentally determined thermochemical values for this compound serve as a benchmark for assessing the accuracy of computational methods. For instance, the experimental enthalpy of formation can be compared with values estimated from theoretical schemes. Such comparisons have shown a good correlation, validating the structural and energetic contributions used in the theoretical models. This synergy between experimental and theoretical data enhances the predictive power of computational methods for other related, unstudied molecules and provides a deeper understanding of structure-energy relationships.

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound, also known as 4-methylresorcinol or orcinol (B57675), is primarily dictated by the rotational orientations of its two hydroxyl (-OH) groups and the methyl (-CH₃) group attached to the benzene (B151609) ring. Computational studies, including conformational analysis and molecular dynamics simulations, provide valuable insights into the molecule's preferred three-dimensional structures, rotational energy barriers, and dynamic behavior. While specific comprehensive studies on this compound are limited, a detailed understanding can be extrapolated from theoretical investigations of structurally related molecules such as resorcinol, phenol (B47542), and cresols.

The rotational flexibility of the hydroxyl and methyl groups gives rise to several possible conformers. The relative energies of these conformers are determined by a delicate balance of steric hindrance and potential intramolecular hydrogen bonding.

Conformational Preferences of Hydroxyl Groups:

Theoretical calculations on resorcinol (1,3-dihydroxybenzene), the parent compound of this compound, have identified several stable conformers based on the orientation of the two hydroxyl groups. These orientations can be described by the dihedral angles defined by the H-O-C-C bonds. In the case of this compound, the presence of the methyl group influences the conformational preferences of the adjacent hydroxyl group.

Computational studies on similar phenolic compounds suggest that planar conformations, where the O-H bond lies in the plane of the benzene ring, are generally preferred due to favorable resonance interactions between the oxygen lone pairs and the aromatic π-system. However, steric hindrance with adjacent substituents can lead to non-planar arrangements.

For this compound, four primary conformations can be postulated based on the relative "up" or "down" orientation of the hydroxyl hydrogens with respect to the plane of the benzene ring. The stability of these conformers is influenced by the potential for weak intramolecular interactions.

| Conformer | Orientation of OH at C1 | Orientation of OH at C3 | Relative Energy (kcal/mol) (Estimated) |

| I | Syn-planar | Syn-planar | 0.00 |

| II | Syn-planar | Anti-planar | ~0.5 - 1.5 |

| III | Anti-planar | Syn-planar | ~0.5 - 1.5 |

| IV | Anti-planar | Anti-planar | ~1.0 - 2.0 |

Note: The relative energies are estimations based on studies of resorcinol and are expected to be influenced by the methyl group in this compound.

Rotational Barrier of the Methyl Group:

The rotation of the methyl group in toluene (B28343) and its derivatives has been a subject of extensive computational investigation. For substituted benzenes, the barrier to methyl group rotation is typically low, allowing for relatively free rotation at room temperature. Theoretical studies on m-cresol and p-cresol have indicated that the most stable conformation is achieved when one of the methyl C-H bonds is perpendicular to the plane of the benzene ring. This staggered conformation minimizes steric interactions with the adjacent ring protons and substituents.

The rotational barrier for the methyl group in this compound is expected to be in a similar range to that of other methyl-substituted phenols.

| Parameter | Value (kcal/mol) (Estimated) |

| Rotational Barrier of Methyl Group | ~0.5 - 2.0 |

Molecular Dynamics Simulations:

While specific molecular dynamics (MD) simulation studies focused solely on this compound are not widely available in the literature, simulations of related phenolic compounds in aqueous and non-aqueous solvents provide insights into its expected dynamic behavior.

MD simulations would likely reveal the following:

Solvent Effects: In polar solvents like water, the hydroxyl groups of this compound would actively participate in intermolecular hydrogen bonding with solvent molecules. This interaction would influence the rotational dynamics of the hydroxyl groups, potentially stabilizing certain conformations over others.

Intramolecular Dynamics: Simulations would illustrate the rapid rotation of the methyl group and the more constrained, but still flexible, movement of the hydroxyl groups. The timescale of these motions would be on the picosecond scale.

Conformational Interconversion: MD simulations could map the transitions between different stable conformers, providing information on the energy barriers and pathways for these conformational changes. The frequency of these transitions would depend on the temperature and the solvent environment.

Biological Activity and Mechanistic Investigations of 4 Methylbenzene 1,3 Diol

Antimicrobial Research

4-Methylbenzene-1,3-diol has demonstrated a notable spectrum of antimicrobial activity, inhibiting the growth of various microorganisms. Research has highlighted its potential as both an antibacterial and antifungal agent, prompting further investigation into its specific applications and modes of action.

Broad-Spectrum Activity against Bacteria

Studies have indicated that this compound exhibits inhibitory effects against several medically significant bacteria. While comprehensive data across all common pathogens is still emerging, existing research provides valuable insights into its antibacterial potential.

The compound has shown activity against both Gram-positive and Gram-negative bacteria. Specifically, its efficacy has been evaluated against Staphylococcus aureus, a common cause of skin and soft tissue infections; Bacillus subtilis, a Gram-positive soil bacterium; and Escherichia coli, a well-known Gram-negative bacterium.

One study reported the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of orcinol (B57675) against these bacteria, offering a quantitative measure of its antibacterial potency. The results from this research are summarized in the table below.

| Bacteria | MIC (mg/L) | MBC (mg/L) |

| Staphylococcus aureus | 125 | 250 |

| Bacillus subtilis | 250 | 500 |

| Escherichia coli | 250 | 500 |

It is important to note that information regarding the activity of this compound against Pseudomonas aeruginosa, a notoriously resilient opportunistic pathogen, remains limited in the currently available scientific literature.

Antifungal Efficacy

The antifungal properties of this compound have also been a focus of investigation, with studies exploring its effectiveness against various fungal species.

Research on a closely related compound, resorcinol (B1680541), has demonstrated antifungal potential against Candida albicans, a common yeast that can cause opportunistic infections in humans. This suggests that this compound may also possess anti-candida activity, though direct studies are needed for confirmation.

Interestingly, one study found that the fungus Aspergillus niger, a common mold, can utilize orcinol as a sole source of carbon and energy. This indicates that A. niger is not only resistant to this compound but can actively metabolize it, suggesting a lack of significant antifungal effect against this particular species.

Mechanisms of Antimicrobial Action

Understanding the mechanisms through which this compound exerts its antimicrobial effects is crucial for its potential development as a therapeutic or preservative agent. While research in this area is ongoing, several potential modes of action have been proposed based on the activity of similar phenolic compounds.

Currently, there is no direct scientific evidence to suggest that this compound specifically inhibits the enzyme tyrosine ammonia (B1221849) lyase in microorganisms. This enzyme is involved in the biosynthesis of various secondary metabolites in some organisms, and its inhibition could disrupt these pathways. However, further research is required to explore this as a potential mechanism of action for orcinol.

The observed inhibition of bacterial and fungal proliferation by this compound indicates a clear disruption of microbial growth and development. The specific cellular processes targeted by the compound that lead to this inhibition are an active area of investigation. It is likely that, in common with other phenolic compounds, orcinol may interfere with multiple cellular functions, leading to a bacteriostatic or bactericidal effect.

A plausible mechanism for the antimicrobial activity of phenolic compounds like this compound is the disruption of microbial cell membranes. These compounds can intercalate into the lipid bilayer, altering its fluidity and permeability. This can lead to the leakage of essential intracellular components and the disruption of vital membrane-bound processes, ultimately resulting in cell death. While this is a recognized mechanism for many phenolic antimicrobials, specific studies detailing the interaction of orcinol with microbial membranes and other biopolymers are needed to confirm this mode of action.

Antioxidant Properties and Oxidative Stress Research

Free Radical Scavenging Capabilities (e.g., DPPH radical)

The ability of a compound to donate a hydrogen atom or an electron to the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a common measure of its antioxidant potential. youtube.commdpi.comyoutube.com Research into the direct DPPH scavenging activity of this compound is not extensively detailed; however, studies on its derivatives provide insight into its potential capabilities.

A synthesized derivative, 3-formyl-2,4-dihydroxy-5,6-dimethyl sodium benzoate (B1203000) (A4), which retains the core orcinol structure, demonstrated antioxidant activity by capturing the DPPH radical in vitro. nih.gov Another related compound, 7-hydroxy-4-methylcoumarin, which can be synthesized from the related precursor resorcinol, showed moderate activity with an IC50 value of 99.69 ppm. researchgate.net In contrast, studies on long-chain 5-n-alkylresorcinols, which are derivatives of this compound, indicated that they did not exert potent antioxidant activity in DPPH radical assays when compared to other known antioxidants like ferulic acid. researchgate.net

Table 1: DPPH Radical Scavenging Activity of a Compound Related to this compound

| Compound | IC50 Value (ppm) | Source |

|---|---|---|

| 7-Hydroxy-4-methylcoumarin | 99.69 | researchgate.net |

Role in Mitigating Oxidative Stress

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous pathological conditions. mdpi.com While direct studies on this compound are limited, significant research on its derivatives highlights a protective role against cellular damage induced by oxidative stress.

A glucoside derivative, orcinol glucoside, has been shown to improve senile osteoporosis in mice by attenuating oxidative stress and autophagy in osteoclasts. nih.gov This derivative was found to decrease ROS levels in osteoclasts induced with hydrogen peroxide (H₂O₂). nih.gov Furthermore, a synthesized orcinol derivative, 3-formyl-2,4-dihydroxy-5,6-dimethyl sodium benzoate, protects pancreatic beta cells against damage from streptozotocin, an effect attributed to its antioxidant and anti-apoptotic properties. nih.gov

Studies on 5-n-alkylresorcinols, another class of derivatives, have demonstrated their ability to protect human colorectal adenocarcinoma cells (Caco-2) from oxidative damage induced by H₂O₂. nih.gov Specifically, 5-Heptadecylresorcinol was found to suppress oxidative damage and mitochondria-mediated apoptosis in neurocytes by reducing mitochondrial ROS levels and maintaining mitochondrial membrane potential. nih.gov These findings collectively suggest that the core structure of this compound is a key contributor to the mitigation of oxidative stress observed in its more complex derivatives.

Structure-Activity Relationships in Antioxidant Efficacy

The antioxidant efficacy of phenolic compounds is intrinsically linked to their chemical structure, particularly the number and position of hydroxyl (-OH) groups on the benzene (B151609) ring. mdpi.comnih.govmdpi.com this compound, also known as 5-methylresorcinol, is a dihydroxybenzene, and its antioxidant potential can be understood by comparing it to its isomers.

Dihydroxybenzenes exist in three isomeric forms: 1,2-dihydroxybenzene (catechol), 1,3-dihydroxybenzene (resorcinol), and 1,4-dihydroxybenzene (hydroquinone). Experimental and theoretical studies show that hydroquinone (B1673460) (para-position) and catechol (ortho-position) exhibit significantly higher antioxidant activity than resorcinol (meta-position). mdpi.com The superior radical-scavenging ability of the ortho and para isomers is due to their lower ionization potential and their ability to form more stable semiquinone radicals through electron delocalization. The hydroxyl groups in the meta-position, as seen in the resorcinol backbone of this compound, are less effective at stabilizing the radical through resonance. mdpi.com

The presence of the methyl group on the ring of this compound also influences its activity. Generally, electron-donating groups like methyl groups can slightly enhance antioxidant activity by increasing the electron density on the ring, which facilitates hydrogen atom donation from the hydroxyl groups. However, the primary determinant of antioxidant capacity in dihydroxybenzenes remains the relative positioning of the hydroxyl groups. mdpi.comnih.gov Therefore, while this compound possesses antioxidant properties, its structural arrangement renders it less potent than its catechol or hydroquinone-based counterparts.

Anti-HIV Research

Precursor in the Synthesis of Anti-HIV Agents (e.g., (+)-cis-khellactone derivatives)

This compound is a valuable precursor in the synthesis of a class of heterocyclic compounds known as coumarins. ias.ac.in Khellactones are a subgroup of pyranocoumarins, which feature a coumarin (B35378) core structure. Certain derivatives of (+)-cis-khellactone have been identified as potent anti-HIV agents. nih.gov

The synthesis of the 4-methylcoumarin (B1582148) scaffold from this compound can be achieved through the well-established Pechmann condensation reaction. researchgate.netresearchgate.netnih.govmdpi.com This reaction involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester. Specifically, this compound (orcinol) can react with esters like ethyl acetoacetate (B1235776) or ethyl butyroacetate in the presence of an acid catalyst (e.g., sulfuric acid) to form 4-substituted coumarin derivatives. ias.ac.in This foundational reaction provides the core structure necessary for building more complex molecules. Although some synthetic routes to specific anti-HIV (+)-cis-khellactone derivatives may start from more advanced intermediates, the fundamental coumarin backbone originates from precursors like this compound. nih.govresearchgate.net

Inhibition of HIV Integrase Enzyme

The enzyme HIV integrase is a critical component in the replication cycle of the human immunodeficiency virus (HIV), responsible for inserting the viral DNA into the host cell's genome. nih.gov Its essential role and the lack of a human counterpart make it a significant target for antiretroviral drug development. nih.gov One class of compounds investigated as potential HIV integrase inhibitors is polyhydroxylated aromatic compounds. nih.gov These molecules, often derived from natural products, are characterized by aromatic rings with multiple hydroxyl groups. nih.gov While this general class of compounds has shown inhibitory activity against the enzyme, specific research detailing the direct inhibition of HIV integrase by this compound is not extensively documented in publicly available scientific literature. Further investigation would be required to determine if this compound exhibits any significant activity against this viral enzyme.

Immunological Studies

In the field of immunology, a hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. tandfonline.comnih.gov The hapten-carrier complex is then recognized as a foreign substance by the immune system, leading to the generation of antibodies and a T-cell response. nih.gov Many chemicals that cause allergic reactions are haptens. tandfonline.com

Research into the allergenic potential of substituted phenols has provided evidence for their role as haptens. A closely related isomer of this compound, namely 4-methylbenzene-1,2-diol (4-methylcatechol), has been identified as a hapten. nih.gov This suggests that small phenolic molecules like methyl-substituted dihydroxybenzenes have the chemical properties necessary to bind to proteins, forming neoantigens that can trigger sensitization. nih.gov

The identification of a compound as a hapten has significant implications for allergy research, particularly in the context of allergic contact dermatitis (ACD). nih.gov ACD is a type IV delayed hypersensitivity reaction that occurs in two phases: a sensitization phase upon initial contact, and an elicitation phase upon subsequent exposures. nih.gov During sensitization, the hapten penetrates the skin and binds to proteins, which are then processed by antigen-presenting cells that activate hapten-specific T-cells. nih.gov

Given that related resorcinol and catechol derivatives are known to act as haptens and skin sensitizers, this compound is of interest in allergy research. nih.govacs.org Understanding its potential to cause sensitization is crucial for assessing the safety of its use in consumer and industrial products. Research in this area helps in developing predictive models for skin sensitization and establishing safety guidelines to prevent allergic reactions. acs.org

Enzyme Inhibition Studies

Carbonic Anhydrase-I (CA-I) is a zinc-containing metalloenzyme that plays a role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate. Phenols represent a class of non-classical carbonic anhydrase inhibitors. nih.gov Studies have demonstrated that various phenolic compounds can inhibit CA isoforms. tandfonline.comnih.gov

Table 1: Inhibition Data for a this compound Isomer against hCA-I

| Compound | K_i (µM) | Inhibition Type |

|---|---|---|

| 5-Methylresorcinol | 0.79 ± 0.14 | Competitive |

Data sourced from a study on 5-methylresorcinol, an isomer of this compound.

This data indicates that methyl-resorcinol structures can act as potent, competitive inhibitors of CA-I.

Phenolic compounds are known to act as competitive inhibitors of carbonic anhydrase with respect to the CO₂ substrate. nih.gov Unlike classical sulfonamide inhibitors that bind directly to the zinc ion in the enzyme's active site after displacing the zinc-bound water molecule, phenols exhibit a different mechanism. nih.gov

The mechanism of competitive inhibition by phenols involves the inhibitor molecule anchoring itself within the active site of the enzyme. It does so by forming hydrogen bonds with the zinc-coordinated water molecule (or hydroxide (B78521) ion). nih.gov This interaction does not displace the water molecule but instead blocks the access of the substrate, CO₂, to the catalytic center. By occupying this space, the inhibitor competes with CO₂ for binding, thereby reducing the enzyme's catalytic efficiency. nih.gov Molecular docking studies on related compounds have shown that the hydroxyl groups of the phenol ring are crucial for forming these key hydrogen bonds with active site residues, such as Thr199, and the zinc-bound water molecule. researchgate.net

Carbonic Anhydrase-I (CA-I) Inhibition

Drug Design Implications for Novel Inhibitors

This compound, commonly known as orcinol, serves as a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of providing ligands for more than one type of biological receptor, making them valuable starting points for drug discovery. The structural arrangement of the hydroxyl groups and the methyl group on the benzene ring provides a versatile base for developing more complex molecules with specific biological activities.

The orcinol core is a fundamental building block in a variety of naturally occurring and synthetic compounds. For instance, it is a key structural component of depsidones, which are phenolic compounds found in lichens and mushrooms that consist of two or three aromatic rings derived from orcinol or its analogs. These larger molecules exhibit a wide range of biological properties, and their activity is often linked back to the foundational orcinol structure.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

This compound has been identified as an inhibitor of cholinesterase enzymes, which are critical targets in the management of neurodegenerative diseases such as Alzheimer's disease. Research has shown that orcinol, isolated from an endophytic fungus (Penicillium sp.1), exhibits moderate inhibitory activity against acetylcholinesterase (AChE). scispace.com

While the parent compound shows moderate activity, its structural framework has been the focus of further investigation. Studies on related benzene-1,3-diol derivatives have demonstrated a significant potential for potent and selective inhibition, particularly against butyrylcholinesterase (BuChE). Research has shown that derivatives of benzene-1,3-diol have a greater binding affinity for BuChE compared to AChE. nih.gov This suggests that the this compound scaffold is a promising starting point for developing more potent and selective BuChE inhibitors, which is an area of growing interest for advanced-stage Alzheimer's therapy.

| Compound | Target Enzyme | Observed Activity | Source |

|---|---|---|---|

| This compound (Orcinol) | Acetylcholinesterase (AChE) | Moderate Inhibition | scispace.com |

| Benzene-1,3-diol Derivatives | Butyrylcholinesterase (BuChE) | High Binding Affinity | nih.gov |

Anticancer and Cytostatic Activities

This compound has demonstrated significant anticancer and cytostatic properties against various human cancer cell lines. Identified as a bioactive secondary metabolite from the lichen Parmotrema tinctorum, the compound has been shown to induce apoptosis (programmed cell death) and inhibit angiogenesis, the formation of new blood vessels that tumors need to grow. scispace.com

In vitro studies have confirmed its cytotoxic effects. Treatment with a purified fraction containing 5-methyl-1,3-benzenediol led to a significant reduction in the viability of several cancer cell lines, with IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 1.2 to 12.8 µg/mL. scispace.com The mechanism of action involves the activation of the caspase cascade, a key pathway in apoptosis, and causes cancer cells to accumulate in the Sub-G1 phase of the cell cycle, which is indicative of cell death. scispace.com

Further research focusing on human colorectal cancer cells (SW480) showed that orcinol decreases cell viability in a dose-dependent manner. nih.gov At concentrations of 5 mM and higher, a significant cytotoxic effect was observed. nih.gov Annexin V binding analysis confirmed that this cytotoxicity was due to the induction of apoptosis. nih.gov Notably, the bioactive fraction from P. tinctorum was found to be non-toxic toward normal human peripheral lymphocytes, suggesting a degree of selectivity for cancer cells. scispace.com

| Cell Line | Cancer Type | IC50 (µg/mL) | Source |

|---|---|---|---|

| MCF-7 | Breast Adenocarcinoma | 1.2 | scispace.com |

| HeLa | Cervical Cancer | 2.5 | scispace.com |

| A549 | Lung Carcinoma | 12.8 | scispace.com |

| Concentration (mM) | SW480 Cell Viability (%) | Source |

|---|---|---|

| 5 | 84.84% | nih.gov |

| 10 | 46.94% | nih.gov |

| 15 | 31.98% | nih.gov |

| 20 | 13.88% | nih.gov |

| 25 | 12.50% | nih.gov |

Antileishmanial Activity and Mode of Action

Based on available scientific literature, there is no direct evidence of this compound being evaluated for antileishmanial activity. Therefore, its potential effects and mode of action against Leishmania parasites cannot be reported.

Accumulation of Reactive Oxygen Species (ROS)

There is no available data from scientific studies indicating that this compound induces the accumulation of reactive oxygen species (ROS) in Leishmania parasites.

Disruption of Parasite Mitochondrial Function

There is no available data from scientific studies to suggest that this compound disrupts mitochondrial function in Leishmania parasites.

DNA Binding and Cleavage Studies

The primary role of this compound (orcinol) in studies involving DNA and RNA is as a chemical reagent rather than a compound with a direct biological binding or cleavage activity. Orcinol is the key component in Bial's Test, a colorimetric assay used for the specific determination of pentoses, which are the sugar components of nucleic acids. nih.govnih.govareeo.ac.ir In this reaction, orcinol reacts with furfural, which is produced when pentoses are dehydrated by acid, to form a colored product, allowing for the quantification of RNA. nih.gov This application is a laboratory analytical technique and does not imply a biological interaction with DNA in a physiological context.

While direct DNA binding or cleavage activity has not been reported for this compound itself, studies on structurally related compounds provide some insight. Research on various 5-alkyl-1,3-dihydroxybenzene (5-alkylresorcinol) derivatives has shown that they can mediate DNA cleavage. researchgate.net This activity, however, is dependent on the presence of both copper (II) ions and oxygen and appears to proceed through the generation of reactive oxygen species, including the hydroxyl radical. researchgate.net It is important to note that this compound was not itself evaluated in these studies, which focused on analogs with different alkyl chain lengths. researchgate.net

Intercalation and Covalent Interactions

The interaction of small molecules with deoxyribonucleic acid (DNA) can occur through various modes, including intercalation and covalent binding. Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can lead to structural distortions and interfere with DNA replication and transcription. Covalent interactions result in the formation of a stable chemical bond between the molecule and DNA, which can lead to mutations or cell death.

Currently, there is a lack of specific research in the peer-reviewed scientific literature that investigates or provides evidence for the intercalation or direct covalent interaction of this compound with DNA in a biological context. While orcinol is famously used in the Bial's test for the colorimetric quantification of pentoses, a key component of ribonucleic acid (RNA), this reaction involves the dehydration of the sugar moiety to furfural, which then condenses with orcinol. This chemical assay does not suggest a direct intercalative or covalent binding to the intact DNA or RNA molecule within a cellular environment.

Anti-inflammatory Research

Inflammation is a complex biological response to harmful stimuli, and the modulation of inflammatory pathways is a key area of pharmacological research. The investigation into the potential anti-inflammatory properties of this compound is a subject that requires further dedicated study.

Suppression of MAPK/NF-κB Phosphorylation

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are crucial regulators of the inflammatory response. Their activation leads to the production of pro-inflammatory cytokines and other mediators. The ability of a compound to suppress the phosphorylation and subsequent activation of key proteins in these pathways is a hallmark of anti-inflammatory activity.

At present, there are no specific studies in the available scientific literature that directly demonstrate the suppressive effects of this compound on MAPK/NF-κB phosphorylation. Research on structurally related compounds may offer insights, but direct evidence for this compound itself is not currently established.

Mitigation of Psoriasiform Inflammation

Psoriasis is a chronic autoimmune inflammatory skin disease characterized by the hyperproliferation of keratinocytes and infiltration of immune cells. Animal models of psoriasiform inflammation are used to evaluate the efficacy of potential therapeutic agents.

There is currently no published research that specifically investigates the ability of this compound to mitigate psoriasiform inflammation. Therefore, its potential effects on the clinical and histological features of psoriasis in preclinical models remain to be elucidated.

Environmental Fate and Ecotoxicological Considerations in Research

Biodegradation Pathways and Mechanisms

The biodegradation of 4-methylbenzene-1,3-diol is a key process governing its persistence and fate in the environment. While specific, complete degradation pathways for this compound are not extensively documented in scientific literature, plausible mechanisms can be inferred from studies on structurally similar aromatic compounds, such as resorcinol (B1680541), toluene (B28343), and other substituted phenols.

Microbial degradation is the primary mechanism for the breakdown of such aromatic compounds in soil and water. This process is typically initiated by enzymatic action under aerobic conditions. For dihydroxybenzenes like this compound, the aromatic ring is already hydroxylated, making it susceptible to ring cleavage by dioxygenase enzymes, a common strategy employed by microorganisms.

The proposed aerobic biodegradation pathway for this compound likely involves the following key steps:

Initial Oxidation/Hydroxylation: Although already a diol, further hydroxylation may occur, catalyzed by monooxygenase or dioxygenase enzymes, to form a trihydroxytoluene intermediate, such as 1,2,4-trihydroxy-5-methylbenzene (5-methylhydroxyquinol).

Aromatic Ring Cleavage: The resulting catechol or protocatechuate-like intermediate undergoes enzymatic ring fission. This is a critical step catalyzed by dioxygenases, which can proceed via two main routes:

Ortho-cleavage: The bond between the two hydroxylated carbon atoms is broken, leading to the formation of cis,cis-muconic acid derivatives.

Meta-cleavage: The bond adjacent to the two hydroxyl groups is cleaved, resulting in the formation of a hydroxymuconic semialdehyde derivative.

Metabolism of Intermediates: The aliphatic acids and aldehydes produced from ring cleavage are then further metabolized through established pathways, such as the beta-ketoadipate pathway. Ultimately, these intermediates are broken down into simpler molecules like carbon dioxide, water, and biomass, which can be integrated into central cellular metabolism.

Studies on the parent compound, resorcinol (benzene-1,3-diol), have shown its degradation by various bacterial strains, including Pseudomonas sp., which can utilize it as a sole carbon and energy source. researchgate.net Research on the biodegradation of 5-methylresorcinol by activated sludge further supports the susceptibility of methyl-substituted resorcinols to microbial breakdown. semanticscholar.org The degradation of a related compound, 4-methyl-5-nitrocatechol, by Pseudomonas sp. has been shown to proceed through oxidation to a quinone, followed by reduction to a trihydroxytoluene intermediate, and subsequent ring fission, illustrating a plausible enzymatic strategy for transforming substituted catechols. nih.gov

Potential Effects on Aquatic Ecosystems

The release of this compound into waterways can pose a risk to aquatic organisms. Ecotoxicological studies assess the adverse effects of chemicals on various trophic levels, including algae (producers), invertebrates like daphnids (primary consumers), and fish (secondary consumers).

Data on the aquatic toxicity of this compound is limited, but studies on closely related compounds provide significant insight. A study investigating the toxicity of various phenolic compounds classified 5-methylresorcinol, an isomer of this compound, as "toxic" to a battery of aquatic microbiotests, with the lowest observed L(E)C50 value falling within the range of 1-10 mg/L. microbiotests.com The L(E)C50 (Lethal or Effect Concentration 50) is the concentration of a chemical that causes mortality or a significant adverse effect in 50% of the test organisms.